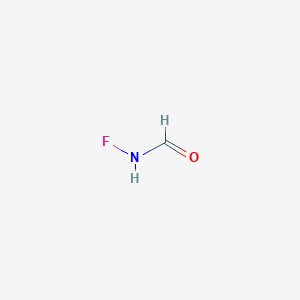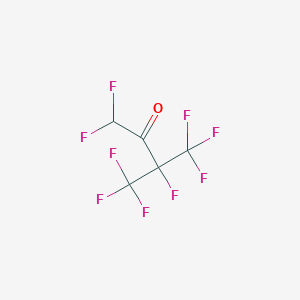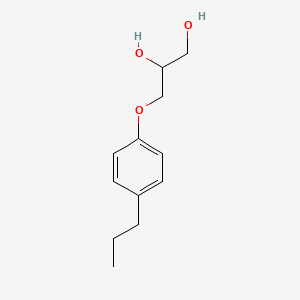
3-(p-Propylphenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Propylphenoxy)-1,2-propanediol is an organic compound that features a propyl group attached to a phenoxy group, which is further connected to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Propylphenoxy)-1,2-propanediol can be achieved through several methods. One common approach involves the condensation of p-propylphenol with epichlorohydrin under basic conditions to form the intermediate glycidyl ether. This intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(p-Propylphenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(p-Propylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(p-Propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The propanediol backbone provides additional sites for interaction and modification, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Similar structure but lacks the propyl group.
Propylphenol: Contains the propyl group but lacks the propanediol backbone.
Phenoxypropanol: Similar backbone but different substituents.
Uniqueness
3-(p-Propylphenoxy)-1,2-propanediol is unique due to the combination of the propyl group, phenoxy group, and propanediol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
63991-79-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(4-propylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-2-3-10-4-6-12(7-5-10)15-9-11(14)8-13/h4-7,11,13-14H,2-3,8-9H2,1H3 |
InChI Key |
JGFCZGSHTBKQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


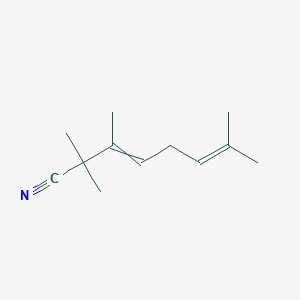
![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)

![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)

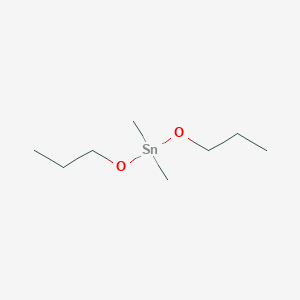
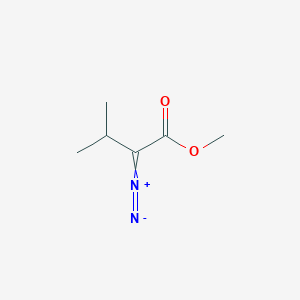


![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
